molecular formula C16H14ClN3O3 B2580966 3-Carbamoyl-1-(2-(1,3-dioxoisoindolin-2-yl)ethyl)pyridin-1-ium chloride CAS No. 67680-76-6

3-Carbamoyl-1-(2-(1,3-dioxoisoindolin-2-yl)ethyl)pyridin-1-ium chloride

Cat. No.: B2580966
CAS No.: 67680-76-6
M. Wt: 331.76
InChI Key: VVCHNHVTPOQJOY-UHFFFAOYSA-N
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Description

3-Carbamoyl-1-(2-(1,3-dioxoisoindolin-2-yl)ethyl)pyridin-1-ium chloride is a complex organic compound featuring a pyridinium core substituted with a carbamoyl group and an ethyl chain linked to a 1,3-dioxoisoindolin-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carbamoyl-1-(2-(1,3-dioxoisoindolin-2-yl)ethyl)pyridin-1-ium chloride typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Carbamoyl-1-(2-(1,3-dioxoisoindolin-2-yl)ethyl)pyridin-1-ium chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-Carbamoyl-1-(2-(1,3-dioxoisoindolin-2-yl)ethyl)pyridin-1-ium chloride is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medicinal research, this compound has shown promise due to its potential bioactivity. Studies have investigated its role as an enzyme inhibitor, antimicrobial agent, and anticancer compound. Its ability to interact with biological macromolecules makes it a valuable tool for drug discovery and development .

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and dyes. Its structural features contribute to the development of materials with unique properties, such as enhanced stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-Carbamoyl-1-(2-(1,3-dioxoisoindolin-2-yl)ethyl)pyridin-1-ium chloride apart is its combined structural features, which confer unique reactivity and potential bioactivity. The presence of both the isoindolinone and pyridinium moieties allows for diverse chemical transformations and applications, making it a versatile compound in research and industry .

Biological Activity

3-Carbamoyl-1-(2-(1,3-dioxoisoindolin-2-yl)ethyl)pyridin-1-ium chloride, with the CAS number 67680-76-6, is a novel compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H14ClN3O3C_{16}H_{14}ClN_{3}O_{3} with a molecular weight of 331.75 g/mol. The compound features a pyridinium ring and isoindolinone moieties, which are known to contribute to various biological activities.

PropertyValue
CAS Number67680-76-6
Molecular FormulaC16H14ClN3O3C_{16}H_{14}ClN_{3}O_{3}
Molecular Weight331.75 g/mol

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, research on related isoindole derivatives has shown their capacity to inhibit tumor cell proliferation through the modulation of signaling pathways such as PI3K/AKT/mTOR .

The proposed mechanism involves the interaction with specific protein targets that regulate cell growth and survival. The presence of the pyridinium moiety is believed to enhance solubility and bioavailability, facilitating better interaction with cellular targets.

Study 1: In Vivo Antitumor Efficacy

In a mouse xenograft model, derivatives of isoindolinone compounds demonstrated effective tumor suppression at low doses. The study highlighted the importance of free-drug exposure in achieving therapeutic efficacy .

Study 2: Target Engagement Studies

Another study focused on heterobifunctional probes similar to our compound, revealing insights into target engagement within cellular environments. These findings suggest that the compound may also engage in selective degradation pathways that could be exploited for therapeutic benefits .

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of compounds related to this compound:

  • Anticancer Properties : Isoindolinone derivatives have shown promise in inhibiting various cancer cell lines.
  • Mechanistic Insights : The interaction with key signaling pathways underscores the potential for targeted therapies.
  • Pharmacokinetics : Studies suggest favorable pharmacokinetic profiles due to structural characteristics that enhance absorption and distribution.

Properties

IUPAC Name

1-[2-(1,3-dioxoisoindol-2-yl)ethyl]pyridin-1-ium-3-carboxamide;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3.ClH/c17-14(20)11-4-3-7-18(10-11)8-9-19-15(21)12-5-1-2-6-13(12)16(19)22;/h1-7,10H,8-9H2,(H-,17,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCHNHVTPOQJOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC[N+]3=CC=CC(=C3)C(=O)N.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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